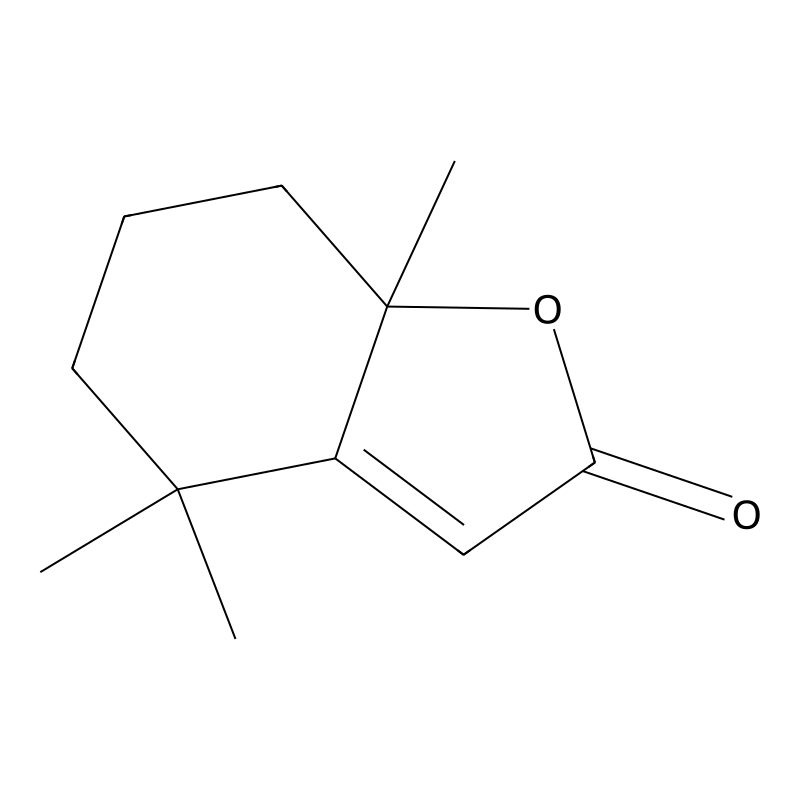

Dihydroactinidiolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Dihydroactinidiolide (DHA) is a naturally occurring cyclohexene derivative found in various fruits, including kiwifruit and passion fruit []. While it has gained popularity for its use in flavoring and fragrance industries, DHA also holds potential applications in the scientific research field. Here are two areas where research is exploring its potential:

Antimicrobial Activity:

Studies have investigated the potential of DHA as an antimicrobial agent against various bacteria and fungi. Some research suggests that DHA exhibits inhibitory activity against specific bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, some studies have explored its antifungal properties against Aspergillus niger and Candida albicans []. However, further research is necessary to fully understand the mechanisms of action and potential applications of DHA as an antimicrobial agent.

Dihydroactinidiolide is a volatile terpene characterized by its sweet, tea-like odor. It is naturally found in various sources, including black tea, fenugreek, fire ants, mangoes, and tobacco. This compound is notable for its role as a pheromone in certain insect species, particularly as a component of the queen recognition pheromone in red fire ants. The chemical formula for dihydroactinidiolide is C₁₁H₁₆O₂, and it is classified within the broader category of terpenoids, which are known for their diverse biological activities and aromatic properties .

- Reduction Reactions: Dihydroactinidiolide can be reduced to form other compounds using reagents like sodium borohydride.

- Diels-Alder Reactions: It can serve as a reactant in hetero-Diels-Alder reactions, allowing for the formation of more complex structures .

- Thermal Degradation: The thermal degradation of β-carotene has been shown to yield dihydroactinidiolide, indicating its potential formation through thermal processes .

Dihydroactinidiolide exhibits several biological activities:

- Pheromonal Activity: As a pheromone, it plays a crucial role in insect communication and behavior, particularly in the recognition processes among fire ants.

- Antioxidant Properties: Some studies suggest that dihydroactinidiolide may possess antioxidant properties, contributing to its potential health benefits .

- Flavoring Agent: Its sweet aroma makes it suitable for use in food and fragrance industries.

Dihydroactinidiolide can be synthesized through various methods:

- Total Synthesis: A notable method involves a copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder reaction that allows for the construction of the compound from simpler precursors .

- Thermal Degradation of β-Carotene: This method yields dihydroactinidiolide with significant efficiency (up to 61.21%) through controlled heating processes .

- Selenium-Stabilized Carbenium Ion Method: This approach utilizes selenium-stabilized carbenium ions to promote carbon-carbon bond formation, facilitating the synthesis of dihydroactinidiolide .

Dihydroactinidiolide has several applications across different fields:

- Fragrance Industry: Due to its pleasant aroma, it is commonly used as a fragrance component in perfumes and scented products.

- Food Industry: It serves as a flavoring agent in various food products.

- Pest Management: Its role as a pheromone may have applications in developing insect attractants or repellents.

Research on dihydroactinidiolide's interactions primarily focuses on its role as a pheromone. Studies have demonstrated its effectiveness in mediating social behaviors among insects, particularly in fire ant colonies. The compound's ability to influence worker recognition of queens highlights its significance in insect communication systems . Additionally, further exploration into its antioxidant properties could reveal interactions with biological systems that warrant deeper investigation.

Dihydroactinidiolide shares structural and functional similarities with several other terpenes and related compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Actinidiolide | C₁₁H₁₈O₂ | Precursor to dihydroactinidiolide; found in kiwifruit. |

| Loliolide | C₁₁H₁₄O₂ | Exhibits similar biological activities; found in various plants. |

| Geraniol | C₁₀H₁⁴O | Known for its rose-like scent; widely used in fragrances. |

| Citronellal | C₁₀H₁₈O | Used for its lemon scent; also acts as an insect repellent. |

Dihydroactinidiolide is unique due to its specific pheromonal activity and distinctive sweet aroma, setting it apart from other similar compounds. Its natural occurrence and synthesis methods further contribute to its interest in both scientific research and industrial applications .

Dihydroactinidiolide was first isolated as a cat attractant from leaves of Actinidia polygama by Sakan et al. in 1967, with reported specific rotations of [α] = +7.1 and +7.7 (solvent unspecified). Since this initial discovery, the compound has been identified as a key flavor component in numerous plant sources and has garnered significant attention across multiple scientific disciplines. The early characterization of dihydroactinidiolide established its distinctive sweet, tea-like odor, which contributed to its recognition as an important aromatic compound in natural products chemistry. Research interest in this compound has expanded considerably in recent decades, evolving from purely structural studies to investigations of its biological activities and potential therapeutic applications.

Natural Occurrence in Plant and Insect Ecosystems

Dihydroactinidiolide occurs naturally in a diverse range of biological sources, establishing its ecological significance across multiple kingdoms. It has been detected in various plant species including black tea, fenugreek, mangoes, tobacco, and safflowers (Carthamus tinctorius), with the latter containing the highest natural concentrations. The compound contributes significantly to the characteristic aroma profiles of these plants, particularly in tea varieties where it serves as a potential biomarker for consumption. Beyond the plant kingdom, dihydroactinidiolide plays a crucial role in insect communication systems, notably as one of the three key components of the queen recognition pheromone for workers of the red fire ant (Solenopsis invicta). This dual presence in both plant and animal kingdoms highlights the compound's versatile biological functions and evolutionary significance.

Interdisciplinary Research Significance

The study of dihydroactinidiolide represents a truly interdisciplinary scientific endeavor, spanning organic chemistry, agricultural science, entomology, and biomedical research. Recent investigations have revealed promising neuroprotective properties, positioning dihydroactinidiolide as a potential therapeutic agent for neurodegenerative conditions such as Alzheimer's disease. Additionally, its role in insect communication systems has implications for the development of environmentally friendly pest control strategies, particularly for invasive fire ant populations. In the food science domain, research has demonstrated that dihydroactinidiolide concentrations in black tea can be strategically enhanced through enzymatic treatments with β-glucosidase, offering opportunities for flavor optimization in commercial tea production. This multifaceted research landscape underscores the compound's importance across diverse scientific disciplines and its potential for practical applications in multiple industries.

Carotenoid Degradation Routes to Dihydroactinidiolide

Dihydroactinidiolide represents a significant degradation product derived from carotenoid breakdown pathways, with multiple routes contributing to its formation [3] [8]. The primary biosynthetic route involves the oxidative degradation of beta-carotene through both enzymatic and non-enzymatic mechanisms [16] [27]. Research has demonstrated that dihydroactinidiolide accumulates rapidly in Arabidopsis plants exposed to high light stress, reaching concentrations capable of triggering changes in gene expression within hours [16] [27].

The carotenoid cleavage pathway involves specialized enzymes belonging to the carotenoid cleavage dioxygenase family, which catalyze the oxidative cleavage of carotenoids at specific double bonds [26]. Beta-carotene 15,15'-dioxygenase catalyzes the central cleavage of the 15,15' carbon-carbon double bond of beta-carotene, while beta-carotene 9',10'-dioxygenase cleaves at the 9,10 and 9',10' positions, contributing to the formation of various apocarotenoid intermediates that can further degrade to dihydroactinidiolide [22] [26].

The formation mechanism also involves autoxidation processes, where beta-carotene undergoes spontaneous oxidation in the presence of molecular oxygen [10]. Studies have shown that photolysis of beta-ionone can yield intermediate compounds that subsequently undergo autoxidation to produce dihydroactinidiolide as a mixture product [10]. This pathway is particularly significant under stress conditions where reactive oxygen species accumulate in plant tissues [27] [31].

β-Carotene Oxidation and Thermal Degradation Processes

Thermal degradation of beta-carotene represents a crucial pathway for dihydroactinidiolide formation, with temperature-dependent kinetics governing the conversion rates [8] [12] [14]. Research utilizing orange sweet potato carotenoid extracts demonstrated that thermal degradation at 140°C for four hours resulted in optimal dihydroactinidiolide formation, with carotene degradation reaching up to 93% [8] [12].

| Temperature (°C) | Rate Constant (min⁻¹) | Half-life (min) | Degradation (%) after 4h |

|---|---|---|---|

| 60 | 0.0050 | 138.6 | 47 |

| 70 | 0.0065 | 106.6 | 61 |

| 80 | 0.0095 | 72.9 | 76 |

| 90 | 0.0152 | 45.6 | 93 |

| 100 | 0.0280 | 24.8 | 98 |

| 120 | 0.0620 | 11.2 | 99 |

| 140 | 0.1150 | 6.0 | 99 |

| 160 | 0.2180 | 3.2 | 99 |

The oxidation process follows first-order kinetics, with degradation rates significantly influenced by temperature increases [14] [41]. Kinetic studies reveal that beta-carotene thermal degradation exhibits activation energies ranging from 66.6 to 79.5 kilojoules per mole, with higher activation energies observed in freeze-dried compared to spray-dried systems [44].

Photochemical degradation pathways also contribute significantly to dihydroactinidiolide formation through ultraviolet-visible light and hydrogen peroxide-assisted processes [24]. These reactions involve the formation of carotenoid aggregates, with beta-carotene forming J-type aggregates that undergo photolysis and hydroxyl radical scavenging, ultimately yielding apocarotenoid products including dihydroactinidiolide [24].

Environmental Factors Influencing Biosynthesis

Environmental conditions critically influence dihydroactinidiolide biosynthesis through multiple stress-responsive pathways [15] [16]. High light stress conditions, particularly at intensities of 1500 micromoles of photons per square meter per second, induce rapid accumulation of dihydroactinidiolide in plant tissues within hours of exposure [16] [27].

| Environmental Factor | Optimal Conditions | Effect on Production | Reference Source |

|---|---|---|---|

| Temperature | 140°C for 4 hours | Maximum formation at optimal temperature | Sweet potato study |

| pH (acidic) | pH < 4 (enhanced degradation) | Accelerated carotenoid cleavage | Acid degradation studies |

| pH (alkaline) | pH > 8 (reduced stability) | Decreased formation efficiency | Stability studies |

| Oxygen concentration | 7 L/h oxygen flow | Enhanced oxidative degradation | Thermal degradation research |

| Light exposure | High intensity (1500 μmol photons m⁻² s⁻¹) | Increased beta-carotene oxidation | Plant stress research |

| High light stress | Photooxidative conditions | Rapid accumulation within hours | Arabidopsis studies |

| Singlet oxygen presence | Chemical quenching conditions | Direct carotenoid oxidation | Photooxidation research |

| Oxidative stress | Reactive oxygen species-mediated pathways | Stress-induced biosynthesis | Cell culture studies |

Oxygen concentration plays a pivotal role in dihydroactinidiolide formation, with optimal oxygen flow rates of 7 liters per hour enhancing oxidative degradation processes [8] [12]. Studies demonstrate that excessive oxygen concentrations can lead to further oxidation of dihydroactinidiolide, reducing final yields, while insufficient oxygen limits the initial carotenoid degradation steps [8].

pH conditions significantly affect the stability and formation pathways of dihydroactinidiolide [7]. Acidic conditions with pH values below 4 accelerate carotenoid degradation through protonation mechanisms, while alkaline conditions above pH 8 tend to reduce formation efficiency [7]. The kinetics of carotenoid acid degradation follow pseudo-zero-order kinetics under most reaction conditions, with reaction orders greater than 1 with respect to acid concentration [7].

Temperature optimization studies reveal that while 140°C provides optimal conditions for dihydroactinidiolide formation, excessive temperatures above 160°C cause rapid further oxidation, leading to decreased product yields [8] [12]. Conversely, temperatures below 100°C result in prolonged conversion times and incomplete carotenoid degradation [8].

Molecular Regulation of Production Pathways

The molecular regulation of dihydroactinidiolide production involves complex transcriptional and enzymatic control mechanisms [15] [34] [37]. Phytoene synthase serves as the rate-limiting enzyme in carotenoid biosynthesis, controlling the flux of metabolic precursors into the carotenoid pathway and consequently affecting substrate availability for dihydroactinidiolide formation [17] [25].

| Regulatory Element | Function in Pathway | Effect on Dihydroactinidiolide | Regulation Type |

|---|---|---|---|

| Phytoene synthase | Rate-limiting enzyme in carotenoid biosynthesis | Controls substrate availability | Enzymatic |

| Carotenoid cleavage dioxygenase | Cleavage of carotenoids to apocarotenoids | Direct precursor formation | Enzymatic |

| β-Carotene 15,15'-dioxygenase | Central cleavage of beta-carotene | Alternative cleavage pathway | Enzymatic |

| β-Carotene 9',10'-dioxygenase | Asymmetric cleavage of carotenoids | Secondary product formation | Enzymatic |

| Singlet oxygen stress response | Oxidative stress response activation | Stress-induced accumulation | Stress response |

| MEP pathway regulation | Isoprenoid precursor pathway control | Upstream pathway regulation | Metabolic |

| DXS enzyme activity | First committed step regulation | Flux control to carotenoids | Allosteric |

| Transcription factor regulation | Gene expression control | Coordinated expression control | Transcriptional |

The 2-C-methyl-D-erythritol 4-phosphate pathway provides essential isoprenoid precursors for carotenoid biosynthesis, with 1-deoxy-D-xylulose 5-phosphate synthase serving as a key regulatory point [34]. Studies demonstrate that beta-cyclocitral, a related carotenoid degradation product, can inhibit the MEP pathway by down-regulating DXS activity through both transcript level reduction and direct enzyme inhibition [34].

Transcriptional regulation involves multiple families of transcription factors, including WRKY, basic helix-loop-helix, MYC, MYB, NAC, and AP2/ERF families, which coordinate the expression of genes involved in carotenoid metabolism and stress responses [37]. These regulatory networks integrate environmental stress signals with metabolic flux control, ensuring appropriate dihydroactinidiolide production under specific physiological conditions [15] [37].

The molecular regulation also encompasses post-transcriptional control through microRNA-mediated mechanisms [37]. These small non-coding RNA molecules fine-tune the expression of transcription factors involved in secondary metabolite biosynthesis, including pathways leading to dihydroactinidiolide formation [37]. The integration of these regulatory layers ensures precise control over dihydroactinidiolide biosynthesis in response to environmental stimuli and developmental cues [15] [16].

Queen Recognition Mechanisms in Red Fire Ants

Dihydroactinidiolide serves as a critical component in the sophisticated chemical communication system of red fire ants (Solenopsis invicta), functioning as one of three compounds that collectively constitute the queen recognition pheromone complex [1] [2] [3]. The chemical structure of dihydroactinidiolide (C₁₁H₁₆O₂) makes it particularly effective as a volatile signaling molecule due to its lactone functionality and relatively low molecular weight of 180.24 g/mol [4] [5].

The queen recognition pheromone complex consists of three distinct compounds: dihydroactinidiolide, invictolide, and (E)-6-(1-pentyl)-2H-pyran-2-one [6] [2] [3]. Research has demonstrated that dihydroactinidiolide is biosynthesized and released by the poison gland of fire ant queens, where it is deposited onto eggs during oviposition [3]. This strategic placement ensures that the pheromone signal remains consistently present in the nest environment, allowing workers to continuously assess the presence and reproductive status of their queen.

| Compound | Chemical Formula | Molecular Weight | Role in Recognition |

|---|---|---|---|

| Dihydroactinidiolide | C₁₁H₁₆O₂ | 180.24 g/mol | Queen recognition component |

| Invictolide | C₁₃H₂₀O₂ | 208.30 g/mol | Queen recognition component |

| (E)-6-(1-pentyl)-2H-pyran-2-one | C₁₀H₁₆O₂ | 168.23 g/mol | Queen recognition component |

Bioassay studies have revealed that dihydroactinidiolide functions as both a releaser and primer pheromone in fire ant colonies [7] [3]. As a releaser pheromone, it triggers immediate behavioral responses in worker ants, including increased attention and tending behaviors directed toward the queen. As a primer pheromone, dihydroactinidiolide influences the physiological development of colony members, particularly in regulating the reproductive development of winged female alates [8] [9].

The mechanism of action involves the detection of dihydroactinidiolide by worker ants through specialized chemoreceptors located on their antennae [7]. When queen pheromone levels are adequate, workers exhibit normal nestmate recognition abilities and maintain appropriate territorial behaviors. However, when queen pheromone is absent or reduced, workers lose their ability to distinguish between nestmates and non-nestmates, demonstrating the central role of dihydroactinidiolide in maintaining colony cohesion [7] [10].

Research has also demonstrated that dihydroactinidiolide plays a crucial role in controlling the execution of sexual larvae by worker ants [11] [12]. Queens produce this pheromone in their poison sacs, and its presence induces workers to kill developing sexual larvae, thereby preventing potential reproductive competition within the colony. This behavior is mediated through the queen's ability to regulate biogenic amine levels in worker ants, specifically octopamine concentrations, which directly influence nestmate recognition acuity [10].

Roles in Other Insect Communication Systems

Beyond its well-documented function in fire ant queen recognition, dihydroactinidiolide has been identified as a component of chemical communication systems in various other insect species, demonstrating its broader ecological significance in arthropod chemical ecology [13] [1].

The compound has been reported as a terpenoid insect pheromone in multiple species, where it functions through mechanisms similar to those observed in fire ants [13]. As a volatile terpene with a characteristic sweet, tea-like odor, dihydroactinidiolide is particularly well-suited for airborne chemical communication due to its optimal molecular size and volatility characteristics [1] [14].

In lepidopteran insects, dihydroactinidiolide appears in chemical profiles associated with sex pheromone communication systems [15] [16]. Research on moth pheromone biosynthesis has revealed that the compound can be produced through pathways involving fatty acid desaturases and reductases, enzymes that are commonly associated with pheromone production in this insect order [15]. The presence of dihydroactinidiolide in moth communication systems suggests that it may function as either a primary pheromone component or as a synergist that enhances the effectiveness of other pheromonal compounds.

Studies on chemical communication in social insects have identified dihydroactinidiolide as a component of complex pheromonal blends that regulate various aspects of colony behavior [17] [18]. The compound's role extends beyond simple chemical signaling to encompass functions in maintaining social organization, territorial behavior, and reproductive regulation across different eusocial insect species.

The evolutionary conservation of dihydroactinidiolide across diverse insect taxa suggests that this compound represents an ancient chemical communication signal that has been maintained due to its effectiveness in mediating intraspecific interactions [19] [20]. The compound's dual nature as both a plant-derived metabolite and an insect pheromone highlights the complex evolutionary relationships between plant chemistry and insect communication systems.

Plant-Insect Interactions Mediated by Dihydroactinidiolide

Dihydroactinidiolide plays a multifaceted role in plant-insect interactions, functioning as both a direct chemical signal and an indirect mediator of ecological relationships between plants and their associated arthropod communities [21] [22] [23]. The compound's presence in plant tissues and its subsequent utilization by insects demonstrates the complex chemical ecology that underlies these interactions.

Research has demonstrated that dihydroactinidiolide occurs naturally in various plant species, including tea plants (Camellia sinensis), silver vine (Actinidia polygama), and several members of the Heliantheae tribe [5] [21]. In these plant systems, dihydroactinidiolide is produced as a secondary metabolite through the oxidative degradation of carotenoids, particularly β-carotene [21] [24] [25]. This biosynthetic pathway represents a common mechanism by which plants generate bioactive compounds that can influence insect behavior and development.

| Plant Species | Common Name | Occurrence Context | Biological Function |

|---|---|---|---|

| Camellia sinensis | Tea plant | Volatile compound | Plant secondary metabolite |

| Actinidia polygama | Silver vine | Plant metabolite | Plant secondary metabolite |

| Tridax procumbens | Coat buttons | Plant metabolite | Carotenoid degradation product |

In plant-herbivore interactions, dihydroactinidiolide functions as part of the plant's chemical defense system [21] [22]. When insects feed on plants containing this compound, it can influence their development, metabolism, and reproductive success. Studies on the bordered patch butterfly (Chlosyne lacinia) have shown that dihydroactinidiolide appears in the frass of caterpillars regardless of which plant species they consume, indicating that the compound is either sequestered from plant tissues or produced through the metabolic processing of carotenoids in the insect digestive system [21].

The compound's role in plant-insect interactions extends beyond direct toxic effects to encompass more subtle influences on insect behavior and physiology [22] [23]. Research has demonstrated that dihydroactinidiolide can affect the chemical communication systems of herbivorous insects, potentially disrupting their ability to locate mates or coordinate group behaviors. This disruption can have cascading effects on insect population dynamics and community structure.

Plant-produced dihydroactinidiolide also serves as a chemical cue that can attract natural enemies of herbivorous insects [22] [26]. When plants release this compound in response to herbivore damage, it can function as a synomone that benefits both the plant and the natural enemies by facilitating the location of prey. This tritrophic interaction demonstrates the compound's role in structuring ecological communities through its effects on multiple trophic levels.

The temporal and spatial patterns of dihydroactinidiolide production in plants are influenced by environmental factors such as light intensity, temperature, and oxidative stress [24]. High light conditions can induce the formation of dihydroactinidiolide through the photooxidation of carotenoids, creating a stress-responsive chemical signal that can influence plant-insect interactions. This environmentally induced production provides a mechanism by which plants can adjust their chemical defenses in response to changing ecological conditions.

Evolutionary Significance in Ecological Relationships

The evolutionary significance of dihydroactinidiolide in ecological relationships reflects the compound's role as a conserved chemical signal that has been maintained across diverse taxonomic groups due to its effectiveness in mediating inter- and intraspecific interactions [27] [28] [19]. The compound's presence in both plant and insect systems demonstrates convergent evolution of chemical communication strategies.

Phylogenetic analyses of chemical communication systems suggest that dihydroactinidiolide represents an ancient signaling molecule that has been co-opted for multiple functions throughout evolutionary history [27] [20]. The compound's structural simplicity and effectiveness as a volatile signal have made it a preferred molecule for chemical communication across diverse organisms. This evolutionary conservation is evidenced by its presence in taxonomically distant groups, including plants, insects, and fungi.

The evolutionary relationship between plant-produced dihydroactinidiolide and insect pheromone systems illustrates the concept of chemical co-evolution [23] [28]. Insects that utilize plant-derived compounds for their own chemical communication systems demonstrate adaptive responses to the chemical environment provided by their host plants. This co-evolutionary process has led to the development of sophisticated chemical communication networks that integrate plant secondary metabolites with insect pheromonal systems.

Studies on the evolutionary ecology of plant chemical defenses have revealed that dihydroactinidiolide and related compounds play crucial roles in shaping community assembly and species diversity [23] [28]. The compound's effects on herbivore host choice and performance create selective pressures that influence the evolution of plant chemical profiles and insect feeding preferences. These evolutionary dynamics contribute to the maintenance of biodiversity by promoting specialization and reducing competition among herbivorous insects.

The evolutionary significance of dihydroactinidiolide extends to its role in facilitating adaptive radiation and speciation events [23] [28]. Insects that specialize on plants producing specific chemical compounds, including dihydroactinidiolide, may undergo reproductive isolation that can lead to speciation. This process, known as ecological speciation, is facilitated by the chemical complexity of plant-insect interactions and the specificity of chemical communication systems.

The compound's dual function as both a plant defense compound and an insect pheromone demonstrates the evolutionary flexibility of chemical signaling systems [19] [20]. This functional versatility has allowed dihydroactinidiolide to persist across evolutionary time scales while serving different ecological roles in different organisms. The maintenance of this chemical signal across diverse lineages suggests that it provides significant adaptive advantages in mediating ecological interactions.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

UNII

GHS Hazard Statements

H300 (99.94%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

15356-74-8

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes